molecular formula C9H7NO2 B141460 Methyl 4-cyanobenzoate CAS No. 1129-35-7

Methyl 4-cyanobenzoate

Cat. No.: B141460
CAS No.: 1129-35-7
M. Wt: 161.16 g/mol
InChI Key: KKZMIDYKRKGJHG-UHFFFAOYSA-N
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Description

It is a white to off-white crystalline powder that is insoluble in water but soluble in organic solvents such as chloroform and ethyl acetate . This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Methyl 4-cyanobenzoate is a chemical compound with the molecular formula C9H7NO2 . It is also known as 4-Cyanobenzoic acid methyl ester . This article will cover the mechanism of action of this compound, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-cyanobenzoate can be synthesized through several methods. One common method involves the hydrolysis of dimethyl terephthalate to obtain monomethyl terephthalate, followed by chlorination and reaction with ammonia to produce 4-carbamyl methyl benzoate. This intermediate is then dehydrated to yield this compound .

Another method involves the dehydration of methyl 4-hydroxyiminobenzoate or 4-hydroxyiminobenzoic acid in the presence of a dehydrating agent. This process is economical and yields high-purity this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of readily available raw materials and efficient reaction conditions to ensure high yield and purity. The processes often include hydrolysis, chlorination, ammoniation, and dehydration steps, which are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-cyanobenzoate undergoes various chemical reactions, including:

    Hydrolysis: Converts this compound to 4-cyanobenzoic acid.

    Reduction: Reduces the nitrile group to an amine group.

    Substitution: Involves the replacement of the ester group with other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Typically performed using acidic or basic conditions.

    Reduction: Commonly uses reducing agents such as lithium aluminum hydride.

    Substitution: Often involves nucleophiles like amines or alcohols under appropriate conditions.

Major Products:

Scientific Research Applications

Methyl 4-cyanobenzoate is widely used in scientific research due to its versatility. Some of its applications include:

Comparison with Similar Compounds

Methyl 4-cyanobenzoate can be compared with other similar compounds such as:

    Ethyl 4-cyanobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 4-formylbenzoate: Contains a formyl group instead of a nitrile group.

    4-Cyanobenzoic acid: The acid form of this compound.

Uniqueness: this compound is unique due to its specific ester group, which imparts different reactivity and solubility properties compared to its analogs. Its versatility in undergoing various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

methyl 4-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZMIDYKRKGJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022150
Record name Methyl 4-cyanobenzoate
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1129-35-7
Record name Methyl 4-cyanobenzoate
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Record name Methyl 4-cyanobenzoate
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Record name Methyl 4-cyanobenzoate
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Record name Methyl 4-cyanobenzoate
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Record name METHYL 4-CYANOBENZOATE
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Synthesis routes and methods I

Procedure details

p-Cyanobenzamide (73.0 g, 0.5 mol) which has a purity of 99% or more and methanol (460.3 g) were placed in a 2 l-separable flask, and the mixture was allowed to react at 64° C. for 12 hours while a 20% hydrochloric acid/methanol solution (162.4 g) prepared in advance was added thereto with stirring. Gas chromatographic analysis revealed that the reaction mixture contained 75.7 g of methyl p-cyanobenzoate (yield 94%).
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
162.4 g
Type
reactant
Reaction Step Two
Quantity
460.3 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

m-Cyanobenzamide (73.0 g, 0.5 mol) which has a purity of 99% or more and methanol (460.3 g) were placed in a 2 l-separable flask, and the mixture was allowed to react at 64° C. for 12 hours while a 20% hydrochloric acid/methanol solution (162.4 g) prepared in advance was added thereto with stirring. Gas chromatographic analysis revealed that the reaction mixture contained 74.9 g of methyl p-cyanobenzoate (yield 93%).
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
162.4 g
Type
reactant
Reaction Step Two
Quantity
460.3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can Methyl 4-cyanobenzoate act as an electron acceptor in photochemical reactions?

A2: Yes, this compound functions as an effective electron acceptor in certain photosensitized electron transfer reactions. For instance, it facilitates the ring opening of aryloxiranes like cis- and trans-2,3-diphenyloxirane under irradiation []. This process leads to the formation of a carbonyl ylide, which can be subsequently trapped by dipolarophiles like acrylonitrile, maleonitrile, and fumaronitrile []. This electron acceptor capability makes this compound a valuable tool in organic synthesis.

Q2: What is the role of this compound in single electron transfer (SET) photochemical decarboxylation reactions?

A3: this compound serves as a suitable electron acceptor in SET-photochemical decarboxylation of free carboxylic acids. [] The efficiency of this reaction is influenced by various factors including the solvent, the specific arene employed (like phenanthrene, naphthalene, or biphenyl), and the choice of electron acceptor []. Notably, using biphenyl and 1,4-dicyanonaphthalene in aqueous acetonitrile with this compound as an electron acceptor leads to favorable decarboxylation outcomes. []

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